molecular formula C13H15N5O4 B13909742 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine

Cat. No.: B13909742
M. Wt: 305.29 g/mol
InChI Key: MSQUVLNMAOSTCB-JVUFJMBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine involves several steps, including the preparation of the purine base and the subsequent attachment of the ribofuranosyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized purine derivatives, while reduction reactions may yield reduced purine analogs .

Scientific Research Applications

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine has several scientific research applications, including:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Studied for its potential antitumor activity and its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

    Medicine: Investigated for its potential use in the treatment of chronic lymphoid leukemias and other malignancies.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mechanism of Action

The mechanism of action of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine is unique due to its specific structure, which includes an alkyne group that allows for click chemistry applications. This feature makes it particularly useful in the synthesis of complex molecules and in targeted cancer therapies .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one

InChI

InChI=1S/C13H15N5O4/c1-2-3-17-8-5-15-12(14)16-10(8)18(13(17)21)11-9(20)4-7(6-19)22-11/h1,5,7,9,11,19-20H,3-4,6H2,(H2,14,15,16)/t7-,9+,11+/m0/s1

InChI Key

MSQUVLNMAOSTCB-JVUFJMBOSA-N

Isomeric SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H](C[C@H](O3)CO)O)N

Canonical SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)C3C(CC(O3)CO)O)N

Origin of Product

United States

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